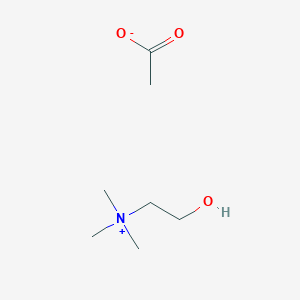

Acétate de choline

Vue d'ensemble

Description

L'acétylcholine est un composé organique qui fonctionne comme un neurotransmetteur dans les systèmes nerveux central et périphérique. C'est un ester de l'acide acétique et de la choline et il joue un rôle crucial dans la transmission des impulsions nerveuses à travers les synapses. L'acétylcholine est le principal neurotransmetteur du système nerveux parasympathique, qui est responsable de la contraction des muscles lisses, de la dilatation des vaisseaux sanguins, de l'augmentation des sécrétions corporelles et du ralentissement du rythme cardiaque .

Applications De Recherche Scientifique

Acetylcholine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study ester hydrolysis and enzymatic reactions.

Biology: Essential for studying neurotransmission and synaptic function.

Medicine: Investigated for its role in neurological diseases such as Alzheimer’s and Parkinson’s disease.

Industry: Limited industrial applications due to its instability, but it is used in the production of certain pharmaceuticals and research chemicals

Mécanisme D'action

Target of Action

Cholin acetate, also known as acetylcholine, primarily targets two classes of receptors: nicotinic acetylcholine receptors and muscarinic acetylcholine receptors . These receptors are found in various parts of the body, including the central nervous system, neuromuscular junctions, autonomic ganglia, and parasympathetic effector junctions .

Mode of Action

Cholin acetate interacts with its targets by binding to these receptors and activating them . When cholin acetate binds to nicotinic receptors, it allows skeletal muscle to contract and causes the release of adrenaline and norepinephrine from the adrenal glands . When it binds to muscarinic receptors, it can have various effects depending on the specific subtype of the receptor .

Biochemical Pathways

Cholin acetate is synthesized from acetyl coenzyme A (acetyl CoA) and choline via the enzyme choline acetyltransferase . This synthesis is the rate-limiting step in the pathway . After synthesis, cholin acetate is packaged into small vesicles for storage in the terminal via the vesicular acetylcholine transporter . Once released into the synapse, cholin acetate is broken down by an enzyme called acetylcholinesterase into choline and acetate . These products are then reabsorbed and recycled for the transmission of another chemical message .

Result of Action

The binding and activation of receptors by cholin acetate result in various molecular and cellular effects. For instance, the activation of nicotinic acetylcholine receptors on skeletal muscle cells excites the muscle cells and causes them to contract . In the central nervous system, cholin acetate plays a significant role in neuroimmune communication, transmitting information regarding the peripheral immune status to the central nervous system and vice versa .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cholin acetate. For example, cholin acetate has been found to be a desirable solvent for the enzymatic production of biodiesel due to its less viscous, biodegradable nature, and high lipase compatibility . Furthermore, cholin acetate’s action can be influenced by the choline content of the foods being digested, as choline readily crosses the blood-brain barrier and these plasma changes can produce parallel changes in brain choline levels .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acétylcholine est synthétisée à partir de la choline et de l'acétyl coenzyme A sous l'action de l'enzyme choline acétyltransférase. Cette réaction se produit dans le cytoplasme des terminaisons nerveuses. La réaction peut être résumée comme suit :

Choline+Acétyl-CoA→Acétylcholine+CoA

Les conditions de réaction impliquent généralement un pH physiologique et une température, car elle se produit naturellement dans le corps .

Méthodes de production industrielle : La production industrielle d'acétylcholine n'est pas courante en raison de sa dégradation rapide par l'acétylcholinestérase. À des fins de recherche, l'acétylcholine peut être synthétisée en laboratoire à l'aide de méthodes chimiques qui imitent le processus enzymatique naturel. Cela implique l'utilisation de chlorure de choline et d'anhydride acétique dans des conditions contrôlées pour produire de l'acétylcholine .

Analyse Des Réactions Chimiques

Types de réactions : L'acétylcholine subit des réactions d'hydrolyse, d'oxydation et de substitution. La réaction la plus importante est son hydrolyse par l'enzyme acétylcholinestérase, qui la décompose en choline et en acide acétique :

Acétylcholine+H2O→Choline+Acide acétique

Réactifs et conditions courantes :

Hydrolyse : Catalysée par l'acétylcholinestérase à pH et température physiologiques.

Oxydation : Peut être oxydée par de puissants oxydants, bien que cela soit moins courant dans les systèmes biologiques.

Substitution : Implique le remplacement du groupe acétyle par d'autres groupes acyles dans des conditions spécifiques.

Principaux produits :

Hydrolyse : Produit de la choline et de l'acide acétique.

Oxydation : Produit divers dérivés oxydés en fonction de l'oxydant utilisé.

Substitution : Produit des dérivés acétylcholiniques substitués.

4. Applications de la recherche scientifique

L'acétylcholine a de nombreuses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme composé modèle pour étudier l'hydrolyse des esters et les réactions enzymatiques.

Biologie : Essentiel pour étudier la neurotransmission et la fonction synaptique.

Médecine : Investigations sur son rôle dans les maladies neurologiques telles que la maladie d'Alzheimer et la maladie de Parkinson. {_svg_5}

Industrie : Applications industrielles limitées en raison de son instabilité, mais il est utilisé dans la production de certains produits pharmaceutiques et produits chimiques de recherche

5. Mécanisme d'action

L'acétylcholine exerce ses effets en se liant à des récepteurs spécifiques à la surface des cellules cibles. Il existe deux principaux types de récepteurs de l'acétylcholine : les récepteurs nicotiniques et les récepteurs muscariniques.

Récepteurs nicotiniques : Ce sont des canaux ioniques dépendants de ligands qui, lorsqu'ils sont activés par l'acétylcholine, permettent l'afflux d'ions sodium, ce qui entraîne une dépolarisation et une contraction musculaire.

Récepteurs muscariniques : Ce sont des récepteurs couplés aux protéines G qui médiatisent diverses réponses physiologiques, notamment la contraction des muscles lisses, la sécrétion glandulaire et la modulation du rythme cardiaque

Composés similaires :

Choline : Un précurseur de l'acétylcholine, impliqué dans la synthèse de la phosphatidylcholine et de la sphingomyéline.

Phosphatidylcholine : Un composant majeur des membranes biologiques, également impliqué dans la synthèse de l'acétylcholine.

Muscarine : Un alcaloïde naturel de structure similaire à l'acétylcholine, présent dans certains champignons et qui agit sur les récepteurs muscariniques .

Unicité de l'acétylcholine : L'acétylcholine est unique en raison de son double rôle de neurotransmetteur dans les systèmes nerveux central et périphérique. Sa capacité à agir sur les récepteurs nicotiniques et muscariniques lui permet de médiatiser un large éventail de fonctions physiologiques, de la contraction musculaire à la modulation du rythme cardiaque et de la sécrétion glandulaire .

Comparaison Avec Des Composés Similaires

Choline: A precursor to acetylcholine, involved in the synthesis of phosphatidylcholine and sphingomyelin.

Phosphatidylcholine: A major component of biological membranes, also involved in acetylcholine synthesis.

Muscarine: A natural alkaloid with a structure similar to acetylcholine, found in certain mushrooms and acts on muscarinic receptors .

Uniqueness of Acetylcholine: Acetylcholine is unique due to its dual role as a neurotransmitter in both the central and peripheral nervous systems. Its ability to act on both nicotinic and muscarinic receptors allows it to mediate a wide range of physiological functions, from muscle contraction to modulation of heart rate and glandular secretion .

Propriétés

IUPAC Name |

2-acetyloxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPILFWXSMYKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2260-50-6 (iodide), 60-31-1 (chloride), 66-23-9 (bromide), 927-86-6 (perchlorate) | |

| Record name | Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8075334 | |

| Record name | Acetylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51-84-3, 14047-05-3 | |

| Record name | Acetylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (14C)-Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9YNS0M02X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is choline acetate utilized in studying acetylcholine detection methods?

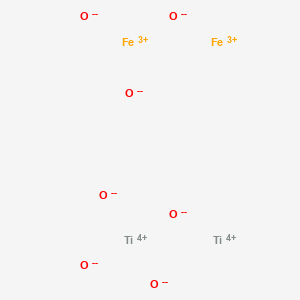

A1: Choline acetate serves as a suitable analyte representing acetylcholine in electrochemical sensing research. In the study by [], choline acetate solutions of varying concentrations were employed to evaluate the electrocatalytic activity of Zn-doped TiO2 powder. The researchers observed oxidation reactions between choline acetate and the Zn-doped TiO2 using cyclic voltammetry. This suggests that the material could potentially be used to develop non-enzymatic electrochemical sensors for acetylcholine, a crucial neurotransmitter [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)